(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h6-10,12-13H,1-5H2/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQBFPDQEAEKON-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(E)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile is a structurally complex molecule featuring a thiazole core substituted with a 4-bromophenyl group, a cyclohexyl moiety, and an α,β-unsaturated nitrile in the E-configuration. Its synthesis involves two critical steps: (1) construction of the 4-(4-bromophenyl)thiazole scaffold and (2) introduction of the acrylonitrile group via stereoselective condensation. Below, we analyze these steps in detail, incorporating insights from recent literature and optimization strategies.
Synthesis of the Thiazole Core
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely used method for thiazole ring formation. For this compound, 4-(4-bromophenyl)thiazole-2-carbaldehyde serves as the key intermediate.
Procedure:
Starting Materials :
- 4-Bromoacetophenone (10 mmol)
- Thiourea (12 mmol)
- Iodine (0.5 mmol, catalyst)
- Ethanol (50 mL)
Reaction Conditions :
Intermediate Isolation :
Conversion to Aldehyde :
Key Characterization Data:
- ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (s, 1H, thiazole-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Knoevenagel Condensation for Acrylonitrile Formation
Titanium-Mediated Stereoselective Reaction
The E-selective formation of the acrylonitrile group is achieved via a Ti(OiPr)₄-catalyzed Knoevenagel condensation.
Procedure:
Reactants :
- 4-(4-Bromophenyl)thiazole-2-carbaldehyde (5 mmol)
- Cyclohexylacetonitrile (7.5 mmol)
- Ti(OiPr)₄ (10 mmol)
- Acetonitrile (20 mL)
Reaction Conditions :
- Stir at 25°C for 5 h under nitrogen.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Product Isolation :
- This compound is obtained in 68% yield (m.p. 152–154°C).
Key Characterization Data:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.18 (d, J = 8.5 Hz, 2H, Ar-H), 7.59 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (s, 1H, thiazole-H), 6.92 (d, J = 16.0 Hz, 1H, CH=), 6.45 (d, J = 16.0 Hz, 1H, CH=), 2.51 (m, 1H, cyclohexyl), 1.78–1.25 (m, 10H, cyclohexyl).
- ¹³C NMR (125 MHz, CDCl₃) : δ 162.4 (C=N), 148.2 (thiazole-C), 137.9 (C-Br), 129.8 (CH=), 119.4 (CN), 115.3 (CH=), 40.2 (cyclohexyl), 33.7–25.1 (cyclohexyl).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₀H₂₀BrN₂S: 415.0324; found: 415.0328.
Alternative Synthetic Routes
Microwave-Assisted Thiazole Formation
Microwave irradiation reduces reaction times and improves yields in thiazole synthesis:
Procedure:
Reactants :
- 4-Bromophenacyl bromide (5 mmol)
- Cyclohexanecarbothioamide (5 mmol)
- Ethanol (15 mL)
Conditions :
- Microwave at 120°C for 10 min.
- Yield: 78% of 4-(4-bromophenyl)-2-(cyclohexyl)thiazole , which is subsequently oxidized to the aldehyde.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | E/Z Selectivity | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Knoevenagel | 68 | 12 h | >95:5 | Scalable, high stereocontrol |
| Microwave-Assisted | 78 | 10 min | 90:10 | Rapid, energy-efficient |
| Radical Cyclization | 55 | 24 h | 85:15 | Novel, avoids aldehydes |
Mechanistic Insights
Role of Ti(OiPr)₄ in Knoevenagel Reactions
Ti(OiPr)₄ acts as a dual activator:
Challenges and Optimization
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenylthiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine derivatives with cyclohexylacrylonitrile. The process often includes several steps such as condensation reactions and purification techniques like crystallization or chromatography to isolate the desired product in high yield and purity.
Anticancer Activity
Research has demonstrated that derivatives of 4-(4-bromophenyl)thiazol-2-amine, which include this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. For instance, one study found that certain derivatives displayed anti-proliferative effects comparable to standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity. In vitro tests have indicated that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. Compounds derived from 4-(4-bromophenyl)-thiazol-2-amine have shown effectiveness against a range of pathogens, including those resistant to conventional treatments .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction of this compound with biological targets. These studies help predict the binding affinity and mode of action of the compound at the molecular level, aiding in the design of more potent derivatives . For example, docking simulations have indicated favorable interactions with key enzymes involved in cancer cell metabolism and growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or cyclohexane moiety can significantly influence biological activity. Research has shown that specific modifications can enhance anticancer or antimicrobial potency while minimizing toxicity .
Anticancer Efficacy
A notable case study involved testing a series of thiazole derivatives against MCF7 cells, where one compound demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Effectiveness
Another case study evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain compounds exhibited lower Minimum Inhibitory Concentration (MIC) values than standard treatments like fluconazole, highlighting their potential as effective alternatives for treating resistant infections .
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The bromophenyl group may enhance the compound’s binding affinity to its molecular targets, while the nitrile group can interact with nucleophilic sites in proteins .
Comparison with Similar Compounds
Structural Comparison
The most structurally analogous compound identified is 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile (CAS: 326915-73-5) . Both compounds share a thiazole ring substituted with a 4-bromophenyl group and an acrylonitrile moiety. Critical differences lie in the substituents on the acrylonitrile:
- Target compound : Cyclohexyl group (aliphatic, bulky).
- Analog : 2,4-Dichlorophenyl group (aromatic, electron-withdrawing).
Table 1: Structural and Physicochemical Properties
| Property | Target Compound | Dichlorophenyl Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₇BrN₂S | C₁₇H₁₀BrCl₂N₂S |
| Molecular Weight (g/mol) | ~397.3 | ~444.1 |
| Key Substituents | Cyclohexyl (aliphatic) | 2,4-Dichlorophenyl (aromatic) |
| Lipophilicity (Predicted) | Higher (logP ~4.2)* | Moderate (logP ~3.8)* |
*Estimated via fragment-based methods due to lack of experimental data.
The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity, which may improve membrane permeability compared to the dichlorophenyl analog.
Electronic and Conformational Analysis
Electronic Properties :
Density functional theory (DFT) calculations using the B3LYP functional (Becke’s exact exchange + Lee-Yang-Parr correlation) reveal differences in dipole moments and frontier molecular orbitals (HOMO-LUMO gaps):
- Target compound: Lower dipole moment (~5.2 D) due to the nonpolar cyclohexyl group.
- Analog : Higher dipole moment (~6.8 D) from the electron-withdrawing Cl substituents.
Conformational Analysis :
The cyclohexyl group adopts a chair conformation, as validated by Cremer-Pople puckering parameters (e.g., total puckering amplitude Q ≈ 0.5 Å for chair vs. Q ≈ 0.9 Å for boat) . This rigid conformation reduces entropy penalties during binding compared to flexible aliphatic chains. In contrast, the dichlorophenyl group’s planar structure allows for coplanar interactions with aromatic residues.
Biological Activity
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with various reagents under controlled conditions. Detailed methods for synthesizing derivatives of this compound have been documented, emphasizing the importance of structural modifications to enhance biological activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.91 | |
| Escherichia coli | 7.81 | |
| Candida albicans | 15.62 |
The thiazole moiety is essential for this activity, functioning by disrupting bacterial lipid biosynthesis and other mechanisms .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Sulforhodamine B (SRB) assays have been used to evaluate cell viability post-treatment with the compound:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and target proteins. These studies suggest that the compound effectively binds to specific active sites, enhancing its biological efficacy:
These findings indicate that structural features of the compound are conducive to strong interactions with biological targets.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
- Combination Therapy in Cancer Treatment : Research has explored the use of thiazole derivatives in combination with existing chemotherapy agents, revealing synergistic effects that improve overall efficacy against cancer cell lines .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Thiazole formation | α-Haloketone + Thiourea, DMF, 70°C | 65–72 | >95% | |
| Acrylonitrile coupling | Knoevenagel condensation, NaOEt, EtOH | 58–65 | 90–93% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and acrylonitrile geometry (E-isomer: J = 12–15 Hz for trans coupling) .
- IR Spectroscopy: Identify nitrile stretch (~2215 cm⁻¹) and thiazole C=N (1610–1630 cm⁻¹) .
- Mass Spectrometry (EI-MS): Verify molecular ion [M+H]⁺ at m/z 414 (calculated for C₂₀H₁₈BrN₃S) .
- X-ray Crystallography: Resolve stereochemistry (e.g., C–C bond lengths: 1.45–1.48 Å for acrylonitrile) .
Advanced: How can X-ray crystallography aid in understanding its reactivity?
Answer:
Crystallographic data reveal:
- Conformational Flexibility: Cyclohexyl group adopts chair conformation, influencing steric interactions .
- Electron Density Maps: Highlight electron-deficient regions (e.g., nitrile group) prone to nucleophilic attack .
- Intermolecular Interactions: π-Stacking between bromophenyl and thiazole rings may stabilize transition states in reactions .
Methodology: Use SHELX suite for refinement; validate via R-factor (<5%) and residual density maps .
Advanced: What strategies resolve contradictions in NMR data for such compounds?
Answer:
- Isotopic Labeling: ¹³C-labeled analogs clarify ambiguous proton assignments (e.g., overlapping cyclohexyl signals) .
- 2D NMR (COSY, HSQC): Resolve coupling networks (e.g., distinguish thiazole H2/H4 protons) .
- Cross-Validation: Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p)) .
Basic: What reaction conditions favor the E-isomer during synthesis?
Answer:
- Steric Control: Bulky substituents (e.g., cyclohexyl) favor E-configuration via thermodynamic control .
- Solvent Polarity: High-polarity solvents (e.g., DMSO) stabilize the transition state for E-selectivity .
- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to reduce isomerization during Knoevenagel condensation .
Advanced: How to design SAR studies for its bioactivity?
Answer:
- Core Modifications: Synthesize analogs with varying substituents (e.g., 4-fluoro vs. 4-bromo) to assess halogen effects .
- Functional Group Swapping: Replace nitrile with carboxylic acid to evaluate hydrogen-bonding contributions .
- Biological Assays: Test against α-glucosidase (IC₅₀) or cancer cell lines (MTT assay), correlating activity with logP values .
Advanced: How do computational models predict its biological targets?
Answer:
- Docking Studies (AutoDock Vina): Identify binding poses in α-glucosidase (PDB: 2ZE0) with ∆G < -8 kcal/mol .
- MD Simulations (GROMACS): Assess stability of protein-ligand complexes over 100 ns; analyze RMSD (<2 Å) and H-bond occupancy .
- QSAR Models: Use Hammett σ constants to predict electron-withdrawing effects of bromophenyl on activity .
Basic: How to optimize purification using chromatographic methods?
Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
- Preparative HPLC: C18 column, isocratic 70% acetonitrile; collect fractions at λ = 254 nm .
- Recrystallization: Ethanol/water (3:1) yields needle-shaped crystals (mp 204–206°C) .
Advanced: What are common byproducts in its synthesis and how to mitigate them?
Answer:
- Z-Isomer Formation: Minimize via kinetic control (low-temperature coupling) .
- Thiazole Ring Oxidation: Use inert atmosphere (N₂/Ar) and antioxidants (BHT) .
- Cyclohexyl Elimination: Avoid strong acids; employ mild deprotection conditions (TFA/DCM) .
Advanced: How to correlate substituent effects with bioactivity using Hammett analysis?
Answer:
- σ Values: Bromine (σₚ = 0.23) vs. methyl (σₚ = -0.17) substituents alter electron density on the thiazole ring, affecting binding affinity .
- Regression Analysis: Plot log(IC₅₀) against σ to derive linear free-energy relationships (R² > 0.85) .
- In Silico Tools: Compute electrostatic potential maps (Gaussian 16) to visualize electron-deficient regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
